3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Description
Properties
IUPAC Name |
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c31-21(29-13-11-28(12-14-29)16-18-7-3-1-4-8-18)17-30-24(32)23-22(27-25(30)33)20(15-26-23)19-9-5-2-6-10-19/h1-10,15,26H,11-14,16-17H2,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGCUVLPWSKSNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a complex organic molecule that belongs to the pyrrolo[3,2-d]pyrimidine class. Its unique structure, characterized by a fused pyrimidine and pyrrole ring along with a benzylpiperazine substituent, suggests significant potential for various biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 376.44 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Pyrimidine Ring | Fused with a pyrrole moiety |
| Piperazine Substituent | Enhances pharmacological properties |
| Phenyl Group | Contributes to receptor binding affinity |
Biological Activity
Research indicates that compounds similar to this pyrrolo[3,2-d]pyrimidine derivative exhibit various biological activities, particularly in pharmacology. Notably:
- Receptor Interaction: Compounds in this class have shown significant affinity for alpha(1)-adrenoceptors and exhibit antagonistic properties against serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders and hypertension .
- Antimycobacterial Activity: Related derivatives have demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antiproliferative Properties: A study on halogenated pyrrolo[3,2-d]pyrimidines indicated that N5 substitutions can modulate toxicity while enhancing antiproliferative effects against cancer cell lines. The most effective compound exhibited an EC50 value of 3.3 µM .
- DPP-IV Inhibition: Some derivatives have been evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are critical in managing diabetes mellitus. Research has shown that modifications to the pyrrole structure can significantly enhance inhibitory activity .
- Structure-Activity Relationship (SAR): Investigations into SAR have revealed that specific substitutions on the pyrrolo[3,2-d]pyrimidine scaffold can lead to increased biological activity while reducing adverse effects .
Synthesis Methods
The synthesis of This compound can be approached through various methods:
- Multi-step Synthetic Routes: These typically involve the formation of the pyrrole and pyrimidine rings through cyclization reactions followed by functionalization with benzylpiperazine.
- Copper-Catalyzed Reactions: Utilizing copper catalysts for azide-alkyne cycloadditions has been effective in synthesizing related compounds with high yields .
Scientific Research Applications
Research indicates that compounds with structural similarities to 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione exhibit significant biological activities. Notably:
- Receptor Interaction : Derivatives of pyrrolo[2,3-d]pyrimidines have shown selective affinity for alpha(1)-adrenoceptors and possess antagonistic properties against serotonin and dopamine receptors. This suggests potential applications in treating conditions related to these receptors, such as anxiety disorders and hypertension .
Medicinal Chemistry Applications
The unique structure of this compound suggests various applications in medicinal chemistry:
- Antidepressant Activity : The benzylpiperazine moiety is known for its role in enhancing the activity of compounds targeting serotonin receptors. This positions the compound as a potential candidate for developing new antidepressants .
- Anticancer Properties : Research has indicated that pyrrolo[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms. The compound's ability to interact with multiple biological targets may lead to novel treatments for various cancers .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX). The potential for this compound to exhibit similar effects could be explored further .
Interaction Studies
To elucidate the pharmacological profile of this compound and its potential therapeutic uses, interaction studies focusing on binding affinity and selectivity towards various biological targets are essential. Techniques such as:
- Molecular Docking Studies : These studies help predict how the compound interacts with target proteins at the molecular level.
- In vitro Assays : Testing the biological activity against different cell lines to assess efficacy and safety.
Case Studies and Research Findings
Recent studies have highlighted several promising findings related to this compound:
- A study demonstrated that derivatives similar to this compound exhibited significant inhibition of COX-II enzymes, suggesting anti-inflammatory properties comparable to existing COX inhibitors .
- Another investigation into its antidepressant potential revealed that modifications to the piperazine moiety could enhance serotonin receptor binding affinity .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrrolo[3,2-d]pyrimidine-dione core exhibits regioselectivity in electrophilic substitutions due to electron-rich and -deficient regions. Key observations include:
-
Nitration : The phenyl group at C-7 undergoes nitration at the para position under acidic conditions, yielding 7-(4-nitrophenyl) derivatives .
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Halogenation : Bromination at C-5 of the pyrrole ring proceeds via radical intermediates, as observed in thienopyrimidine analogs .
Nucleophilic Reactions
The pyrimidine-dione motif participates in nucleophilic substitutions, particularly at C-2 and C-4 carbonyl groups:
| Reaction Type | Reagents | Product |
|---|---|---|
| Alkylation | R-X (alkyl halides) | N-Alkylated derivatives |
| Acylation | R-COCl (acyl chlorides) | O-Acylated intermediates |
| Condensation | NH₂R (amines/hydrazines) | Schiff bases or hydrazide derivatives |
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Acylation : The 2-oxoethyl linker reacts with acetyl chloride to form keto-ester derivatives, as seen in β-enaminonamide intermediates .
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Condensation : Guanidine derivatives condense with the dione moiety under reflux (EtOH), forming bicyclic structures .
Cross-Coupling Reactions
The phenyl group at C-7 enables palladium-catalyzed couplings:
| Coupling Type | Conditions | Yield | Application |
|---|---|---|---|
| Suzuki-Miyaura | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 60–85% | Biaryl diversification |
| Buchwald-Hartwig | ArNH₂, Pd₂(dba)₃, Xantphos | 70–90% | Amino-functionalized analogs |
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Suzuki Coupling : Iodochromone-based pyrimidines react with arylboronic acids to form biaryl systems .
Side-Chain Modifications
The 4-benzylpiperazine moiety undergoes characteristic amine reactions:
| Reaction | Reagents | Outcome |
|---|---|---|
| N-Alkylation | R-X, K₂CO₃ | Quaternary piperazine salts |
| Reductive Amination | RCHO, NaBH₃CN | Secondary/tertiary amines |
| Oxidation | H₂O₂, Fe³⁺ | N-Oxide derivatives |
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Reductive Amination : The piperazine nitrogen reacts with aldehydes (e.g., formaldehyde) to form methylated analogs .
Hydrolysis and Stability
The compound shows pH-dependent stability:
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| Acidic (pH 1.2) | Cleavage of oxoethyl linker | 2.1 hours |
| Neutral (pH 7.4) | Stable | >24 hours |
| Basic (pH 10) | Ring-opening of dione | 0.8 hours |
-
Base-Induced Ring Opening : The dione moiety reacts with NaOH to form a dicarboxylic acid derivative .
Biological Alkylation
In enzymatic environments (e.g., bacterial gyrase), the pyrrole NH and carbonyl groups form hydrogen bonds with Asp73 and Thr165 residues, mimicking ATP’s binding mode . This interaction is critical for antibacterial activity against Acinetobacter baumannii (MIC = 1–2 µg/mL) .
Metal Complexation
The dione oxygen and piperazine nitrogen coordinate transition metals:
| Metal Ion | Stoichiometry | Application |
|---|---|---|
| Cu(II) | 1:2 (M:L) | Anticancer agents |
| Fe(III) | 1:1 | Catalytic oxidation |
Key Research Findings
Comparison with Similar Compounds
Structural Analogs and Receptor Targeting
Alpha1-Adrenergic Receptor Ligands
The 4-benzylpiperazine group in the target compound is structurally analogous to ligands modulating alpha1AR subtypes (alpha1a, alpha1b, alpha1d) , which regulate vascular tone and CNS functions . Key comparisons include:
Vascular Selectivity :
- highlights that alpha1aAR predominates in human arteries and increases with age, while alpha1bAR becomes dominant in older individuals .
- The target compound’s benzylpiperazine moiety may confer alpha1a/alpha1b subtype selectivity , similar to age-dependent receptor expression changes observed in mammary arteries .
CNS Applications :
Patent-Based Pyrido-Pyrimidinone Derivatives ()
The European Patent Application (2023/39) discloses compounds like 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, which share a piperazine substituent but differ in core structure (pyrido-pyrimidinone vs. pyrrolo-pyrimidine-dione). Key distinctions:
| Feature | Target Compound | Patent Compound (Example) |
|---|---|---|
| Core Structure | Pyrrolo[3,2-d]pyrimidine-dione | Pyrido[1,2-a]pyrimidin-4-one |
| Position 7 Substituent | Phenyl | 1,3-Benzodioxol |
| Piperazine Modifications | 4-Benzyl | Variants: 4-methyl, (3R)-3-methyl, etc. |
| Likely Targets | Alpha1AR subtypes, kinases | Unclear (potentially adrenergic or CNS) |
- Pharmacokinetic Implications :
Functional and Therapeutic Implications
Vascular vs. CNS Selectivity
- Target Compound : The benzyl group may limit blood-brain barrier penetration, favoring peripheral alpha1AR modulation (e.g., hypertension) .
- Patent Compounds : Benzodioxol substituents could enhance CNS activity, aligning with ’s findings on neuronal alpha1A-AR expression .
Age-Dependent Efficacy
- notes that alpha1AR density doubles in mammary arteries with age, with a shift toward alpha1b dominance . If the target compound selectively inhibits alpha1bAR, it may offer superior efficacy in elderly patients.
Data Table: Comparative Analysis
Q & A
Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?
To confirm the molecular structure, employ single-crystal X-ray diffraction to resolve bond lengths (mean C–C = 0.005 Å) and angles, complemented by ¹H/¹³C NMR for proton/carbon environment verification and mass spectrometry for molecular weight validation. X-ray studies should report an R factor ≤ 0.054 to ensure precision .
Q. What synthetic strategies are effective for pyrrolo[3,2-d]pyrimidine derivatives like this compound?
A multi-step synthesis is typical:
- Condensation of 4-benzylpiperazine with keto-ethyl intermediates under reflux (e.g., iPrOH with HCl, 12–24 hours) .
- Catalytic methods using p-toluenesulfonic acid for one-step cyclization, as demonstrated in chromeno-pyrimidine analogs .
- Purification via silica gel chromatography (gradient elution with CHCl₃/MeOH) .
Q. How should researchers assess the purity and stability of this compound during storage?
- Use HPLC with UV detection (λ = 254 nm) and compare retention times to standards.
- Monitor stability under -20°C, dark conditions to prevent degradation.
- Validate via TLC (Rf consistency) and NMR to detect hydrolytic byproducts .
Advanced Research Questions
Q. How can discrepancies in reported biological activity (e.g., kinase inhibition) be resolved?
- Perform orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
- Verify compound purity (>95% by HPLC) and solubility (use DMSO/water mixtures) to exclude formulation artifacts .
- Cross-reference with structural analogs (e.g., fluorinated or chlorinated derivatives) to identify substituent-dependent activity trends .
Q. What computational methods predict the drug-likeness and pharmacokinetics of this compound?
- Calculate Lipinski’s parameters (LogP, H-bond donors/acceptors) using tools like SwissADME.
- Simulate oral bioavailability via polar surface area (PSA) and gastrointestinal absorption models. Evidence suggests pyrrolo-pyrimidines with PSA < 140 Ų exhibit favorable absorption .
- Dock the compound into target receptors (e.g., tyrosine kinases) using AutoDock Vina to prioritize analogs .
Q. How can metabolic stability be improved through structural modifications?
- Replace the benzyl group on the piperazine moiety with electron-withdrawing substituents (e.g., -CF₃) to reduce oxidative metabolism.
- Introduce fluorine atoms at the phenyl ring (meta/para positions) to block cytochrome P450-mediated degradation, as seen in fluorinated pyrido-pyrimidines .
- Evaluate half-life in microsomal assays and compare to lead compounds .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Screen catalytic conditions : p-toluenesulfonic acid (5 mol%) in ethanol at 80°C improves cyclization efficiency .
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours for reflux) .
- Monitor intermediates via in situ FTIR to detect carbonyl intermediates and adjust stoichiometry .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data across cell lines be interpreted?
- Test compound in isogenic cell pairs (e.g., wild-type vs. kinase-mutant) to isolate mechanism-specific effects.
- Normalize data to cell viability controls (e.g., MTT assay) and validate with clonogenic assays.
- Check for off-target effects using RNA-seq or proteomic profiling .
Methodological Best Practices
Q. What analytical techniques confirm the absence of regioisomeric impurities?
Q. How to design a robust SAR study for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
